Introduction: A Versatile Ionic Liquid for Advanced Applications
Introduction: A Versatile Ionic Liquid for Advanced Applications
An In-Depth Technical Guide to 1-Hexyl-2,3-dimethylimidazolium Iodide (CAS 288627-94-1): Properties, Synthesis, and Applications
1-Hexyl-2,3-dimethylimidazolium iodide, identified by CAS number 288627-94-1, is a prominent member of the imidazolium-based ionic liquids (ILs). These materials, often defined as salts with melting points below 100°C, have emerged as a pivotal class of compounds in modern chemistry. Characterized by their negligible vapor pressure, high thermal stability, and tunable physicochemical properties, ILs like 1-Hexyl-2,3-dimethylimidazolium iodide are at the forefront of green chemistry initiatives, offering sustainable alternatives to volatile organic compounds (VOCs).[1]
This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of 1-Hexyl-2,3-dimethylimidazolium iodide. We will delve into its core physicochemical properties, outline a standard synthetic methodology, explore its key applications with mechanistic insights, and provide essential safety and handling protocols. The narrative is designed to blend technical accuracy with the practical insights of a senior application scientist, explaining the causality behind its utility in various fields, from renewable energy to biotechnology.
Part 1: Physicochemical and Structural Characteristics
The unique properties of 1-Hexyl-2,3-dimethylimidazolium iodide stem directly from its molecular architecture. The structure consists of an imidazolium cation and an iodide anion. The cation features a five-membered heterocyclic ring with two nitrogen atoms, which is substituted with a methyl group at the C2 position, and methyl and hexyl groups at the N1 and N3 positions, respectively. This specific arrangement of alkyl chains and the presence of the C2-methyl group significantly influence its physical state, thermal stability, and performance in applications compared to its more common C2-unsubstituted analogue, 1-hexyl-3-methylimidazolium iodide.
Caption: Molecular structure of 1-Hexyl-2,3-dimethylimidazolium Iodide.
Core Properties Summary
The following table summarizes the key physicochemical properties of 1-Hexyl-2,3-dimethylimidazolium iodide, compiled from various supplier and safety datasheets.
| Property | Value | References |
| CAS Number | 288627-94-1 | [1][2][3][4][5] |
| Molecular Formula | C₁₁H₂₁IN₂ | [1][3][4][5][6] |
| Molecular Weight | 308.21 g/mol | [1][4][5][6] |
| Appearance | White to yellow/orange crystalline powder | [1][3][4][5] |
| Purity | ≥98.0% (HPLC) | [1][2][3][4][5] |
| Physical State (20°C) | Solid | [3][4][5] |
| Melting Point | No data available | [3] |
| Solubility | No data available | [3][5] |
| Storage Conditions | Room temperature, cool, dark, under inert gas | [3][4][6] |
| Key Characteristics | Hygroscopic, excellent thermal stability | [1][3][4] |
Structural Insights and Causality
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Impact of C2-Methylation: The methyl group at the C2 position of the imidazolium ring is a critical feature. In applications like solid-state electrolytes, this substitution can disrupt crystal packing and alter the melting point. For instance, in dye-sensitized solar cells, the use of 1-alkyl-2,3-dimethylimidazolium iodides was specifically chosen to help ensure the final electrolyte product remained solid.[7]
-
Thermal Stability: The compound is noted for its excellent thermal stability and low volatility, which are hallmark properties of ionic liquids.[1] While specific decomposition temperature data for this exact compound is scarce, studies on analogous 1-alkyl-2,3-dimethylimidazolium nitrate salts have shown that thermal stability tends to decrease as the length of the N-alkyl chain increases.[8] This suggests that while the hexyl chain provides desirable lipophilicity, longer chains could potentially compromise thermal stability, making the hexyl group a balanced choice for many applications.
Part 2: Synthesis and Purification Workflow
The synthesis of 1-Hexyl-2,3-dimethylimidazolium iodide follows a standard and robust chemical pathway for producing imidazolium salts: the quaternization of an amine. This reaction involves the alkylation of a tertiary nitrogen atom in the 1,2-dimethylimidazole starting material with an alkyl halide, in this case, 1-iodohexane.
Caption: General workflow for the synthesis of 1-Hexyl-2,3-dimethylimidazolium Iodide.
Detailed Experimental Protocol: Synthesis
This protocol describes a representative lab-scale synthesis. The causality for each step is explained to provide a deeper understanding of the process.
-
Reactant Preparation:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-dimethylimidazole (1.0 eq.) in a suitable solvent like acetonitrile or toluene.
-
Causality: Acetonitrile is a common choice as it is a polar aprotic solvent that can dissolve the imidazolium salt as it forms, facilitating a homogenous reaction. The reaction can also be run neat (without solvent), but using a solvent helps control the reaction temperature and viscosity.
-
-
Alkylation Reaction:
-
Add 1-iodohexane (1.0-1.1 eq.) to the flask. A slight excess of the alkylating agent can help drive the reaction to completion.
-
Heat the mixture to reflux (or an appropriate temperature, e.g., 60-80°C) and stir vigorously for 12-24 hours.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) or ¹H NMR by observing the disappearance of the starting material.
-
Causality: Heating provides the necessary activation energy for the Sₙ2 reaction between the nucleophilic N3 of the imidazole and the electrophilic primary carbon of 1-iodohexane. The iodide is an excellent leaving group, making the reaction efficient.
-
-
Isolation of Crude Product:
-
After the reaction is complete, cool the mixture to room temperature. If a solvent was used, remove it under reduced pressure using a rotary evaporator.
-
The resulting product will likely be a viscous oil or a solid.
-
Causality: Removing the solvent concentrates the product, preparing it for the purification stage.
-
Protocol: Purification
-
Washing:
-
Add a non-polar solvent such as ethyl acetate or diethyl ether to the crude product and stir or sonicate vigorously. The ionic liquid product is immiscible in these solvents, while unreacted non-polar starting materials (like 1-iodohexane) and non-ionic impurities will dissolve.
-
Decant the solvent. Repeat this washing step 2-3 times.
-
Causality: This liquid-liquid extraction or solid-liquid washing is a critical step to remove organic-soluble impurities, significantly increasing the purity of the final ionic liquid.
-
-
Drying:
-
Place the washed product in a vacuum oven at a moderate temperature (e.g., 50-70°C) for several hours until a constant weight is achieved.
-
Causality: This step removes any residual washing solvent and water. As the compound is hygroscopic, thorough drying is essential for many applications, especially in electrochemistry where water content must be minimized.[3][4]
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Part 3: Core Applications and Mechanistic Insights
1-Hexyl-2,3-dimethylimidazolium iodide is a versatile compound utilized across several scientific domains. Its utility is primarily driven by its ionic conductivity, thermal stability, and unique solvent properties.[1]
Electrolytes in Dye-Sensitized Solar Cells (DSSCs)
One of the most well-documented applications is in the electrolyte for DSSCs.[9] In a DSSC, the electrolyte is responsible for regenerating the photo-oxidized dye and transporting charge between the photoanode and the counter electrode. The standard redox mediator for this process is the iodide/triiodide (I⁻/I₃⁻) couple.[10]
Caption: Electron and charge transfer cycle in a Dye-Sensitized Solar Cell (DSSC).
-
Role and Mechanism: 1-Hexyl-2,3-dimethylimidazolium iodide serves as the source of iodide ions for the redox couple. When used in a solid polymer electrolyte, it enhances ionic conductivity.[9] The process is as follows:
-
Light excites the dye molecule, which injects an electron into the semiconductor (e.g., TiO₂) conduction band.
-
The electron travels through the external circuit to the counter electrode.
-
The oxidized dye is regenerated by accepting an electron from an iodide ion (I⁻), forming triiodide (I₃⁻).
-
At the counter electrode, triiodide is reduced back to iodide by the returning electrons, completing the circuit.
-
-
Performance Enhancement: The presence of imidazolium-based ILs in the electrolyte can increase the open-circuit voltage (Voc) of the solar cell. A solid polymer electrolyte containing 20% (wt) of the related 1-hexyl-3-methylimidazolium iodide showed the highest ionic conductivity of 1.83×10⁻³ S/cm, leading to a DSSC with a 3.42% energy conversion efficiency.[9]
Protocol: Preparation of a Solid Polymer Electrolyte for DSSCs
This protocol is adapted from methodologies described for similar systems.[9]
-
Host Polymer Dissolution: Dissolve a biopolymer like rice starch in a suitable solvent system with heating and stirring until a homogenous solution is obtained.
-
Salt Addition: Add a primary iodide salt (e.g., NaI) to the polymer solution and continue stirring until it is fully dissolved. Causality: The salt provides the initial charge carriers.
-
Ionic Liquid Doping: Add a measured weight percentage of 1-Hexyl-2,3-dimethylimidazolium iodide to the mixture. Causality: The IL acts as a plasticizer and significantly increases the ionic conductivity of the polymer matrix.
-
Casting and Drying: Pour the final solution into a petri dish and allow the solvent to evaporate slowly at room temperature. Further dry the resulting film in a desiccator. Causality: This solution casting technique creates a free-standing, flexible solid electrolyte film.
Other Key Applications
-
Supercapacitors (EDLCs): Similar to its role in DSSCs, the compound is used as a dopant in solid biopolymer electrolytes for electrochemical double-layer capacitors.[11] Its function is to increase the ionic conductivity of the electrolyte, which is crucial for the rapid charge and discharge cycles characteristic of supercapacitors.
-
Green Chemistry and Catalysis: Due to its low volatility and high thermal stability, it serves as a reusable and environmentally benign solvent for organic reactions.[1] Its ionic nature can also enhance the solubility of reactants and stabilize catalytic species, sometimes leading to improved reaction rates and selectivities.
-
Biotechnology and Separations: The unique solvating properties of this IL are exploited in the extraction and purification of biomolecules and in liquid-liquid extraction processes for separating valuable compounds.[1]
Part 4: Safety, Handling, and Disposal
As a laboratory chemical, 1-Hexyl-2,3-dimethylimidazolium iodide requires careful handling to minimize risk. The information below is synthesized from multiple safety data sheets (SDS).
GHS Hazard and Precautionary Information
| Hazard Class | GHS Statement | Precautionary Codes | References |
| Skin Irritation | H315: Causes skin irritation | P264, P280, P302+P352 | [3][4][5] |
| Eye Irritation | H319: Causes serious eye irritation | P280, P305+P351+P338 | [3][4][5] |
| Respiratory Irritation | H335: May cause respiratory irritation | P261, P271 | [12] |
Handling and Storage Protocol
-
Personal Protective Equipment (PPE): Always wear protective gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[3][5]
-
Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[3][13]
-
Handling: Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling. Prevent dust dispersion.[3][5]
-
Storage: Keep the container tightly closed and store in a cool, dark, and dry place.[3][4] The compound is hygroscopic; therefore, it is recommended to store it under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture absorption.[3][4]
-
Incompatibilities: Store away from strong oxidizing agents.[3]
Disposal
Disposal must be conducted in accordance with all federal, state, and local environmental regulations.[5] A recommended method is to dissolve the material in a combustible solvent and incinerate it in a chemical incinerator equipped with an afterburner and scrubber.[3] Do not allow the substance to enter drains or the environment.
Conclusion
1-Hexyl-2,3-dimethylimidazolium iodide stands out as a highly functional and versatile ionic liquid. Its tailored molecular structure imparts a valuable combination of thermal stability, ionic conductivity, and unique solvation properties. These characteristics have established its role as a key enabling material in next-generation energy devices like dye-sensitized solar cells and supercapacitors. Furthermore, its application as a green solvent underscores its importance in the broader shift towards sustainable chemical processes. For researchers in materials science, electrochemistry, and organic synthesis, this compound offers a powerful tool for innovation, though its proper handling and storage are paramount to ensuring both experimental integrity and laboratory safety.
References
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Aziz, S. B., et al. (2020). Effect of 1-Hexyl-3-Methylimidazolium Iodide Ionic Liquid on Ionic Conductivity and Energy Conversion Efficiency of Solid Polymer Electrolyte-Based Nano-Crystalline Dye-Sensitized Solar Cells. Journal of Nanoscience and Nanotechnology. Retrieved from [Link]
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Sciedco. (n.d.). 1-Hexyl-2,3-dimethylimidazolium Iodide, Min. 98.0 (HPLC,T). Retrieved from [Link]
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Wang, L., et al. (2025). Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study. ResearchGate. Retrieved from [Link]
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ResearchGate. (n.d.). 1H-NMR spectrum of 1-ethyl-3-methylimidazolium iodide. Retrieved from [Link]
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MDPI. (n.d.). Ionic Liquids Roles and Perspectives in Electrolyte for Dye-Sensitized Solar Cells. Retrieved from [Link]
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Organic Syntheses. (n.d.). 1,3-dimethylimidazole-2-thione. Retrieved from [Link]
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Singh, V. K., et al. (2019). Ionic liquid (1-hexyl-3-methylimidazolium iodide)-incorporated biopolymer electrolyte for efficient supercapacitor. ResearchGate. Retrieved from [Link]
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Domanska, U., et al. (2010). Thermodynamic Study of Ionic Liquids 1-Hexyl-3-methylimidazolium Halide with Methanol Mixtures. Journal of Chemical & Engineering Data. Retrieved from [Link]
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Gneuss, D., et al. (2021). Ionic Liquid-Based Dye-Sensitized Solar Cells—Insights into Electrolyte and Redox Mediator Design. ACS Sustainable Chemistry & Engineering. Retrieved from [Link]
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Jorabkova, K., et al. (2020). Computational NMR Study of Ion Pairing of 1-Decyl-3-methyl-imidazolium Chloride in Molecular Solvents. ACS Publications. Retrieved from [Link]
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The Royal Society of Chemistry. (2006). Supplementary NMR data. Retrieved from [Link]
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Automated Topology Builder (ATB). (n.d.). 1-Hexyl-2-methyl-1H-imidazole. Retrieved from [Link]
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Reyes-García, E. A., et al. (2022). Dye sensitized solar cells: Meta-analysis of effect sensitizer-type on photovoltaic efficiency. Heliyon. Retrieved from [Link]
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